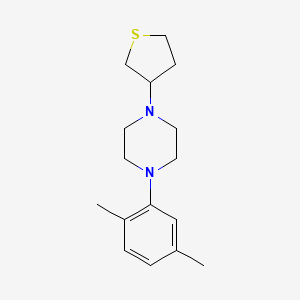![molecular formula C16H23NO3 B6102015 N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B6102015.png)
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide, also known as Mecamylamine, is a synthetic compound that belongs to the family of tertiary amines. It was first synthesized in 1947 by Bovet and Staub and has been used as an antagonist of nicotinic acetylcholine receptors. Mecamylamine has been used in scientific research to investigate the physiological and biochemical effects of nicotinic acetylcholine receptors and their role in various diseases.
Mécanisme D'action
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide acts as a competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure by blocking the effects of nicotine on nicotinic acetylcholine receptors in the sympathetic nervous system. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it has a relatively short half-life, which means that it may need to be administered repeatedly during long-term experiments.
Orientations Futures
There are a number of future directions for research on N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide. One area of interest is its potential use in the treatment of addiction. It has been shown to decrease the rewarding effects of drugs of abuse, and further research could lead to the development of new treatments for addiction. Another area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. Finally, further research is needed to fully understand the physiological and biochemical effects of this compound, which could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide is synthesized by reacting cyclohexanone with ethyl chloroacetate to form ethyl cyclohexanecarboxylate. This compound is then reacted with 3-methoxyphenol in the presence of a base to form the desired product, this compound.
Applications De Recherche Scientifique
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide has been used in scientific research to investigate the physiological and biochemical effects of nicotinic acetylcholine receptors. It has been shown to block the effects of nicotine on these receptors, which has led to its use in smoking cessation programs. This compound has also been studied as a potential treatment for various diseases, including hypertension, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-8-5-9-15(12-14)20-11-10-17-16(18)13-6-3-2-4-7-13/h5,8-9,12-13H,2-4,6-7,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPKQBMLYMHPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methoxybenzamide](/img/structure/B6101936.png)
![2-chloro-N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6101945.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6101950.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101979.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6101984.png)

![N-propyl-N-(tetrahydro-2-furanylmethyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6101990.png)
![2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6101994.png)
![3-benzyl-5-methyl-7-piperidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6102001.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6102011.png)
![N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6102023.png)

![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B6102042.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B6102049.png)